4-(4-acetylphenyl)pentanoic acid
Overview
Description
4-(4-acetylphenyl)pentanoic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of pentanoic acid, featuring an acetyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)pentanoic acid typically involves the reaction of 4-acetylbenzaldehyde with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 4-acetylbenzaldehyde reacts with a pentanoic acid Grignard reagent under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For instance, the use of palladium or platinum catalysts can facilitate the coupling reactions required to form the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(4-carboxyphenyl)pentanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)pentanoic acid.
Substitution: Formation of 4-(4-nitrophenyl)pentanoic acid or 4-(4-bromophenyl)pentanoic acid.
Scientific Research Applications
4-(4-acetylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)pentanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl ring provides a hydrophobic interaction surface, which can enhance binding affinity to certain proteins or cellular components. The pentanoic acid chain may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
4-(4-acetylphenyl)pentanoic acid can be compared with other similar compounds, such as:
4-(4-hydroxyphenyl)pentanoic acid: Differing by the presence of a hydroxyl group instead of an acetyl group, which can alter its reactivity and biological activity.
4-(4-nitrophenyl)pentanoic acid:
4-(4-bromophenyl)pentanoic acid: Containing a bromine atom, which can affect its reactivity in substitution reactions and its use in organic synthesis.
Properties
IUPAC Name |
4-(4-acetylphenyl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(3-8-13(15)16)11-4-6-12(7-5-11)10(2)14/h4-7,9H,3,8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNPYOULHICNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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